Sedanolide
Overview
Description
Biochemical Analysis
Biochemical Properties
Sedanolide has been found to interact with various enzymes and proteins. It has been suggested that this compound activates the nuclear factor E2-related factor 2 (NRF2) pathway . Pathway enrichment analysis of RNA sequencing data revealed that this compound upregulated the transcription of antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to significantly attenuate cytosolic and mitochondrial reactive oxygen species (ROS) generation induced by exposure to hydrogen peroxide (H2O2) . Furthermore, it has been demonstrated that pretreatment with this compound conferred a significant cytoprotective effect against H2O2-induced cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It activates the antioxidant response element (ARE)-dependent transcription mediated by the nuclear translocation of NRF2 . This activation leads to the upregulation of antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to upregulate the transcription of antioxidant enzymes involved in the NRF2 pathway and glutathione metabolism
Preparation Methods
Sedanolide can be synthesized through various synthetic routes. One common method involves the extraction of celery seed oil, which contains phthalide-type derivatives such as butylphthalide, this compound, and neocindilide . The extraction process typically involves the use of organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) to isolate the compound . Industrial production methods may involve high-efficiency liquid phase techniques to measure and separate the content of neocindilide from other components in the seed oil .
Chemical Reactions Analysis
Sedanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neocindilide can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Sedanolide has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study various biological processes. In biology, neocindilide has been shown to induce autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . In medicine, it has demonstrated potential as an anti-inflammatory, antiviral, and anticancer agent. Additionally, neocindilide has been used in industrial applications, such as the development of pharmaceutical compositions for treating gout .
Mechanism of Action
The mechanism of action of neocindilide involves its interaction with various molecular targets and pathways. It induces autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . Sedanolide also increases the activity of glutathione-S-transferase (GST) in the liver, small intestinal mucosa, and forestomach of A/J mice . These interactions contribute to its anti-inflammatory, antiviral, and anticancer effects.
Comparison with Similar Compounds
Sedanolide is similar to other phthalide-type derivatives such as butylphthalide and this compound . it is unique in its ability to induce autophagy through specific signaling pathways and increase GST activity in various tissues . Other similar compounds include senkyunolide A and neoandrographolide, which also possess biological activities but differ in their specific mechanisms of action and molecular targets .
Properties
IUPAC Name |
3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFTVFLSIQQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CCCC=C2C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027843 | |
Record name | Sedanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Neocnidilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6415-59-4, 4567-33-3 | |
Record name | Sedanolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6415-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sedanolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sedanolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neocnidilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
34.5 - 35 °C | |
Record name | Neocnidilide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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